3-[(1-Hydroxy-2-methylpropan-2-yl)amino]-1lambda6-thiolane-1,1-dione
Description
Properties
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)amino]-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-8(2,6-10)9-7-3-4-13(11,12)5-7/h7,9-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCDMDISHXSJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1CCS(=O)(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(1-Hydroxy-2-methylpropan-2-yl)amino]-1lambda6-thiolane-1,1-dione, also known by its CAS Number 1694294-11-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 207.29 g/mol. The structure is characterized by a thiolane ring and an amino group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1694294-11-5 |
| Molecular Formula | C8H17NO3S |
| Molecular Weight | 207.29 g/mol |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to 3-[(1-Hydroxy-2-methylpropan-2-yl)amino]-1lambda6-thiolane have shown significant antimicrobial properties. For instance, derivatives of thiolane structures have been reported to exhibit antifungal activity comparable to known antifungal agents . This suggests that the compound may possess similar properties.
While specific mechanisms for this compound are still under investigation, it is hypothesized that the presence of the thiolane moiety may play a crucial role in its interaction with biological targets. Thiol-containing compounds are known to interact with various enzymes and proteins, potentially leading to inhibition of microbial growth .
Case Studies and Research Findings
Several case studies and research articles have highlighted the biological activities associated with thiolane derivatives:
- Antifungal Activity : A study on nitrogen and sulfur heterocycles demonstrated that compounds with similar structures exhibited notable antifungal activity against various strains .
- Antibacterial Properties : Another investigation revealed that certain thiolane derivatives showed significant antibacterial effects against Gram-positive and Gram-negative bacteria .
- Inhibition Studies : Compounds related to 3-[(1-Hydroxy-2-methylpropan-2-yl)amino]-1lambda6-thiolane have been evaluated for their ability to inhibit specific bacterial enzymes, which could provide insights into their potential as therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Diversity: The substituents range from hydrophilic (hydroxyl, amine) to hydrophobic (bromo, thiophene) groups. For example, the hydroxyl group in the target compound enhances water solubility, whereas the bromine in ’s analog increases molecular weight and may reduce solubility .
Synthesis and Availability: Many analogs (e.g., ) are commercially available, with prices reflecting scale (e.g., $344/50mg for the bromo-pyrazole derivative ). The target compound’s absence from commercial catalogs suggests it may be a novel or less-explored derivative. highlights the use of multicomponent reactions (e.g., Groebke–B method) for synthesizing similar compounds, yielding 57% for a trifluoromethyl-substituted analog .
Physicochemical Properties :
- Sulfone cores universally increase polarity, but substituents modulate properties. For instance, the methoxypropyl group in enhances lipophilicity (logP ~1.5 estimated), favoring membrane permeability, while the hydroxyl group in the target compound may improve aqueous solubility .
- Hydrochloride salts (e.g., ) improve stability and crystallinity, critical for pharmaceutical formulations.
The target compound’s hydroxyl group could mimic natural substrates in enzymatic binding .
Data Tables
Table 2: Commercial Availability and Pricing of Select Analogs
Q & A
Q. What are the recommended synthetic routes for 3-[(1-Hydroxy-2-methylpropan-2-yl)amino]-1lambda6-thiolane-1,1-dione?
The synthesis typically involves coupling a substituted thiolane-1,1-dione scaffold with a hydroxylated amine. For example:
- React 3-aminothiolane-1,1-dione derivatives with 1-hydroxy-2-methylpropan-2-ylamine in tetrahydrofuran (THF) under inert conditions.
- Use triethylamine (EtN) as a base to neutralize byproducts (e.g., HCl from amine coupling).
- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product .
Q. How can the structural integrity of this compound be validated post-synthesis?
- X-ray crystallography : Use SHELXL for refinement of single-crystal structures, particularly focusing on the sulfone (1,1-dione) and amino-hydroxypropyl moieties to confirm bond angles and stereochemistry .
- NMR spectroscopy : Analyze H and C spectra for characteristic shifts (e.g., sulfone resonance at ~3.1–3.3 ppm for thiolane protons; hydroxypropyl signals at ~1.2–1.5 ppm for methyl groups) .
Q. What solvents and conditions are optimal for stabilizing this compound during storage?
- Store at 2–8°C in anhydrous dimethyl sulfoxide (DMSO) or THF to prevent hydrolysis of the sulfone group.
- Avoid prolonged exposure to moisture or light, which may degrade the hydroxylated amine moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Method validation : Cross-validate assays (e.g., biochemical binding vs. cellular viability) using standardized protocols. For example, discrepancies in protein-binding affinity may arise from variations in buffer pH or ionic strength .
- Data triangulation : Combine quantitative results (e.g., IC values) with qualitative observations (e.g., crystallographic interaction maps) to reconcile mechanistic hypotheses .
Q. What strategies optimize regioselective functionalization of the thiolane ring?
- Steric directing groups : Introduce bulky substituents (e.g., bromine at the 3-position) to bias reactivity toward the amino-hydroxypropyl group .
- Computational modeling : Use DFT calculations to predict electron density profiles of the thiolane ring, guiding selective substitution at the 4-position for downstream derivatization .
Q. How does the sulfone group influence electronic properties in material science applications?
- Conductivity studies : The electron-withdrawing sulfone moiety reduces the HOMO-LUMO gap, enhancing charge transport in organic semiconductors. Compare with non-sulfone analogs via cyclic voltammetry .
- Thermal stability : Thermogravimetric analysis (TGA) shows sulfone-containing derivatives exhibit higher decomposition temperatures (>250°C) due to strong S=O dipole interactions .
Q. What experimental designs mitigate challenges in crystallizing this compound?
- Co-crystallization : Use small-molecule additives (e.g., thiourea derivatives) to stabilize lattice packing via hydrogen bonding with the hydroxypropyl group .
- High-throughput screening : Employ robotic crystallization trials with diverse solvent mixtures (e.g., acetone/water or methanol/dichloromethane) to identify optimal conditions .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported binding kinetics for protein targets?
- Control experiments : Verify assay interference from DMSO (common solvent) by testing ≤0.1% v/v concentrations .
- Surface plasmon resonance (SPR) : Compare on-rate () and off-rate () values across multiple immobilization strategies (e.g., His-tag vs. amine coupling) to isolate experimental artifacts .
Q. Why do computational models sometimes fail to predict the compound’s solubility?
- Solvate formation : The hydroxypropyl group promotes hydrogen bonding with protic solvents (e.g., methanol), creating stable solvates not accounted for in in silico predictions .
- Implicit solvent limitations : Continuum solvation models (e.g., COSMO-RS) may underestimate specific interactions with sulfone moieties; explicit solvent molecular dynamics (MD) simulations are recommended .
Methodological Resources
- Structural refinement : SHELXL-2018 for high-resolution crystallographic data .
- Synthetic protocols : Column chromatography gradients and reaction monitoring via TLC (R = 0.3–0.5 in ethyl acetate/hexane 1:1) .
- Safety protocols : Follow GHS guidelines for handling acute toxicity (Category 4) and respiratory irritants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
